Chlorhydrate de 3-benzylpiperidine

Vue d'ensemble

Description

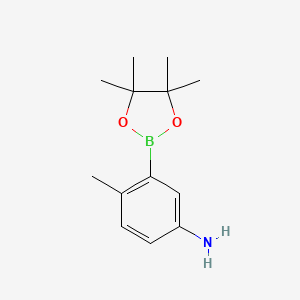

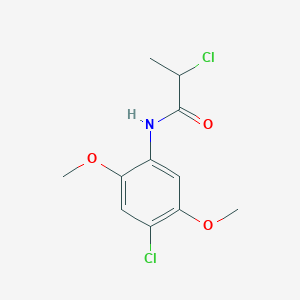

3-Benzylpiperidine hydrochloride is a chemical compound that is part of the piperidine class, which is characterized by a six-membered ring containing five methylene groups and one amine nitrogen. The benzyl group attached to the nitrogen atom of the piperidine ring enhances the compound's lipophilicity and can influence its binding to biological targets. This structural motif is commonly found in many natural products and pharmaceutical drugs due to its broad range of biological activities.

Synthesis Analysis

The synthesis of 3-benzylpiperidine derivatives has been explored through various methods. One approach involves the stereoselective synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidine hydrochlorides using the Mannich reaction followed by intramolecular aldol condensation, as reported in the literature . Another study describes a chromatography-free stereoselective synthesis of (R)-3-benzylpiperidine through aza-Michael addition reactions, followed by spontaneous lactamization, yielding piperidin-2-ones which are useful intermediates for the synthesis of 3-benzylpiperidines . Additionally, an efficient synthetic entry to enantioenriched 3-aminopiperidine derivatives has been achieved using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, providing a valuable 3-aminopiperidine moiety .

Molecular Structure Analysis

The molecular structure of 3-benzylpiperidine hydrochloride and related compounds has been studied using various spectroscopic techniques. For instance, the structural features of 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride were investigated using 1D and 2D NMR methods, revealing the existence of two conformational isomers with axial and equatorial orientation of the benzoyloxy group . This highlights the conformational flexibility of the piperidine ring system and its derivatives.

Chemical Reactions Analysis

3-Benzylpiperidine hydrochloride can undergo various chemical reactions due to the presence of the reactive piperidine nitrogen and the benzyl group. For example, trans-4-amino-1-benzyl-3-hydroxypiperidines were synthesized by regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines, demonstrating the reactivity of the piperidine ring towards nucleophilic attack . The Curtius rearrangement has also been employed in aqueous conditions to prepare 1-benzyl 3-aminopiperidine, showcasing the versatility of the piperidine scaffold in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzylpiperidine hydrochloride are influenced by its molecular structure. The presence of the benzyl group can affect the compound's solubility, boiling point, and melting point. The hydrochloride salt form enhances the compound's water solubility, which is beneficial for its application in biological systems. The chiral separation of 1-benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride enantiomers in plasma by high-performance liquid chromatography illustrates the importance of understanding the compound's properties for its analysis and application in pharmacological studies .

Applications De Recherche Scientifique

Conception et synthèse de médicaments

La 3-benzylpiperidine et ses dérivés, y compris ceux substitués sur le cycle aromatique, sont apparus comme des sous-unités structurales importantes de candidats médicaments potentiels dans les criblages pharmaceutiques . Ils jouent un rôle important dans l'industrie pharmaceutique, étant présents dans plus de vingt classes de médicaments .

Traitement de la maladie d'Alzheimer

La 3-benzylpiperidine est un composant clé du donépézil, un médicament essentiel pour la maladie d'Alzheimer (MA) . Le donépézil est un inhibiteur sélectif de l'acétylcholinestérase avec une biodisponibilité orale de 100 % et une demi-vie de 70 heures .

Gestion des troubles neurodégénératifs

La polyvalence de la 3-benzylpiperidine dans la conception de médicaments est démontrée par des discussions sur les analogues et les hybrides, y compris ceux avec l'acide lipoïque et l'acide férulique . Cela en fait un composé important dans la gestion des troubles neurodégénératifs.

Inhibiteurs du récepteur 3 de la chimiokine CC (CCR3)

(S)-3-(4-fluorobenzyl)pipéridine, un dérivé de la 3-benzylpiperidine, a été déterminé comme faisant partie intégrante de plusieurs inhibiteurs du récepteur 3 de la chimiokine CC (CCR3) .

Synthèse de pipéridines biologiquement actives

Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées, telles que la 3-benzylpiperidine, est une tâche importante de la chimie organique moderne .

Applications pharmacologiques

Les dérivés de la pipéridine, y compris la 3-benzylpiperidine, ont montré une large gamme d'activités pharmacologiques . Cela inclut leur utilisation dans les réactions multicomposants, l'activité biologique et l'activité pharmacologique .

Safety and Hazards

Orientations Futures

Piperidine derivatives, including 3-Benzylpiperidine hydrochloride, are important in drug design. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

3-benzylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRGDZYDGAZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583263 | |

| Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193204-22-7 | |

| Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)